[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone
Description
[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a heterocyclic compound featuring a pyrimidine core substituted with a morpholino group at position 6, a 2-pyridinyl group at position 2, and a phenyl sulfone moiety at the 4-position methyl group. The morpholino group (a six-membered ring containing oxygen and nitrogen) contributes to solubility and hydrogen-bonding capacity, while the phenyl sulfone enhances electron-withdrawing properties and stability .
Properties
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,17-6-2-1-3-7-17)15-16-14-19(24-10-12-27-13-11-24)23-20(22-16)18-8-4-5-9-21-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWWKRCQPVDEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyridine ring and the morpholine group. The final step involves the sulfonation of the phenyl group to form the phenyl sulfone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are critical for understanding its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituents, oxidation states, or ring systems:
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone (CAS 303147-08-2)
- Key Differences: Replaces the morpholino group with a phenoxy (C₆H₅O–) substituent.
- Implications: The phenoxy group is less polar than morpholino, reducing solubility in polar solvents. Electron-withdrawing effects of the sulfone are retained, but steric hindrance may differ due to the planar phenoxy group vs. the three-dimensional morpholino ring.
- Data : Molecular weight = 403.5 g/mol; Formula = C₂₂H₁₇N₃O₃S .
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
- Key Differences : Features a methyl sulfone (CH₃SO₂–) instead of phenyl sulfone and a 4-chlorophenylthio group at position 3.
- Implications: Methyl sulfone may increase metabolic stability compared to phenyl sulfone.
Morpholine, 4-[6-[[(4-chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]
- Key Differences : Sulfoxide (SO) instead of sulfone (SO₂) and a 4-chlorophenyl substituent.
- Implications :
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine
- Key Differences : Substitutes 2-pyridinyl with 4-pyridinyl and replaces phenyl sulfone with phenyl sulfide (S– instead of SO₂–).
- Implications: Sulfide’s lower oxidation state increases susceptibility to oxidation. Density = 1.31 g/cm³; pKa = 3.51 .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Oxidation State of S |
|---|---|---|---|---|
| Target Compound | C₂₆H₂₃N₃O₃S* | ~445.5 (calculated) | Morpholino, phenyl sulfone | +4 (sulfone) |
| [6-Phenoxy-...]methyl phenyl sulfone | C₂₂H₁₇N₃O₃S | 403.5 | Phenoxy, phenyl sulfone | +4 |
| 4-[(4-Chlorophenyl)sulfanyl]-... | C₁₈H₁₄ClN₃O₂S₂ | 403.9 | Methyl sulfone, 4-chlorophenylthio | +4 (sulfone) |
| Morpholine, 4-[6-[[(4-ClPh)sulfinyl]methyl]-... | C₂₁H₂₀ClN₃O₂S | 413.92 | Sulfinyl, 4-chlorophenyl | +2 (sulfoxide) |
*Calculated based on structural similarity to and .
Reactivity Insights :
- Steric Effects : Phenyl sulfones (e.g., target compound) exhibit greater steric hindrance than methyl sulfones, slowing bromine addition reactions due to shielding by the aromatic ring .
- Electronic Effects : Sulfones stabilize adjacent carbocations more effectively than sulfides or sulfoxides, influencing reaction pathways in synthesis .
Biological Activity
The compound [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone (CAS: 303147-61-7) is a complex organic molecule with potential biological activity, particularly in the realm of medicinal chemistry. Its structure comprises a morpholine ring, pyridine, and pyrimidine moieties, along with a phenyl sulfone group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound based on diverse research findings, including case studies and data tables.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molar Mass | 364.46 g/mol |
| Density | 1.31 g/cm³ (predicted) |
| Boiling Point | 521.8 °C (predicted) |
| pKa | 3.51 (predicted) |
Anticancer Activity
Recent studies have investigated the anticancer potential of related compounds, particularly those with similar structural frameworks. For instance, compounds featuring pyrimidine and pyridine rings have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against HCT116 and OVCAR-8 cell lines, suggesting that modifications in these structural components can enhance biological activity .
Kinase Inhibition
The compound's structural analogs have been evaluated for their kinase inhibitory properties. For example, inhibitors targeting the Akt1 kinase have shown promising results in reducing tumor growth in vivo by approximately 42% when administered at specific dosages . The presence of the morpholine and pyrimidine groups is believed to facilitate binding to the ATP site of kinases, enhancing their inhibitory effects.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at various phases, particularly in MCF7 breast cancer cells .
- Apoptosis Induction : Compounds with similar structures have been noted to promote apoptosis in cancer cells through activation of intrinsic pathways.
- Hydrogen Bonding : The morpholine unit can form hydrogen bonds with target proteins, potentially stabilizing interactions that lead to inhibition of key enzymatic functions .
Case Studies
- In Vivo Studies : A compound structurally related to this compound was tested in rats, demonstrating an oral bioavailability of 52.5% at a dosage of 10 mg/kg. This suggests favorable absorption characteristics relevant for therapeutic applications .
- Crystal Structure Analysis : X-ray crystallography has revealed critical insights into the molecular interactions and conformational attributes of related sulfonamide compounds. These studies indicate that the spatial arrangement of functional groups is crucial for biological efficacy .
Q & A
Q. Advanced
- Pyrimidine modifications : Replace the 2-pyridinyl group with electron-deficient aromatics (e.g., pyrazine) to enhance π-π stacking with kinase targets .
- Sulfone substituents : Introduce para-electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Morpholino replacement : Test thiomorpholine or piperidine analogs to modulate solubility and target affinity .
Validate changes via in silico ADMET prediction (e.g., SwissADME) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced
- LC-MS/MS optimization : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for the parent ion (e.g., m/z 450 → 156 for sulfone cleavage) .
- Matrix effects : Mitigate ion suppression via protein precipitation (acetonitrile) or SPE (HLB cartridges) .
- Stability assays : Assess photodegradation (ICH Q1B guidelines) and hydrolytic stability at pH 1.2–7.4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
